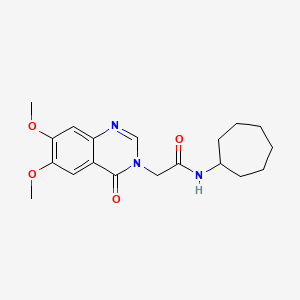
N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-シクロヘプチル-2-(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)アセトアミドは、キナゾリン系に属する合成有機化合物です。キナゾリン系は、抗炎症、抗がん、抗菌など、さまざまな生物活性を有することで知られています。
製法
合成経路と反応条件
N-シクロヘプチル-2-(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)アセトアミドの合成には、一般的に以下の手順が用いられます。
キナゾリンコアの形成: キナゾリンコアは、アントラニル酸誘導体とホルムアミドまたはその等価物を環化させることで合成することができます。
ジメトキシ基の導入: ジメトキシ基は、硫酸ジメチルやヨウ化メチルなどの試薬を用いたメチル化反応によって導入することができます。
シクロヘプチル基の結合: シクロヘプチル基は、求核置換反応によって結合させることができます。
アセトアミド部分の形成: アセトアミド基は、無水酢酸や塩化アセチルを用いたアシル化反応によって導入することができます。
工業生産方法
この化合物の工業生産では、高収率と高純度を達成するために、上記合成経路を最適化する必要があるでしょう。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、キノンを生成する可能性があります。
還元: 還元反応は、キナゾリンコアのカルボニル基を標的とし、アルコール誘導体を生成する可能性があります。
置換: この化合物は、特に芳香環またはアセトアミド部分で、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。
置換: ハロゲン、ハロゲン化アルキル、または塩化アシルなどの試薬。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってキノンが生成される一方、還元によってアルコール誘導体が生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成単位として使用することができます。その独特の構造は、配位化学においても貴重な配位子となる可能性があります。
生物学
生物学において、この化合物は、酵素阻害や受容体結合などの興味深い生物活性を示す可能性があります。その作用機序と潜在的な治療応用を理解するための研究に使用することができます。
医学
医学において、この化合物は、さまざまな疾患の薬剤候補として可能性を秘めています。その抗炎症、抗がん、または抗菌作用は、前臨床試験や臨床試験で探求することができます。
産業
産業において、この化合物は、新素材の開発や、他の貴重な化合物の合成における中間体として使用することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be attached through nucleophilic substitution reactions.
Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biology, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. It could be used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may have potential as a drug candidate for various diseases. Its anti-inflammatory, anti-cancer, or anti-microbial properties could be explored in preclinical and clinical studies.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
N-シクロヘプチル-2-(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。酵素、受容体、または他のタンパク質と相互作用し、それらの活性を調節する可能性があります。関連する分子経路には、特定の酵素の阻害、受容体の活性化、または細胞シグナル伝達経路への干渉が含まれる可能性があります。
類似化合物の比較
類似化合物
N-シクロヘプチル-2-(4-オキソキナゾリン-3(4H)-イル)アセトアミド: ジメトキシ基を欠いています。
N-シクロヘプチル-2-(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)プロピオンアミド: アセトアミド基ではなくプロピオンアミド基を持っています。
N-シクロヘキシル-2-(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)アセトアミド: シクロヘプチル基ではなくシクロヘキシル基を持っています。
独自性
N-シクロヘプチル-2-(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)アセトアミドにおけるシクロヘプチル基とジメトキシ基の存在は、脂溶性の増加、生物学的標的への結合親和性の向上、または薬物動態特性の改善など、独特の特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
N-cycloheptyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the dimethoxy groups.
N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propionamide: Has a propionamide group instead of an acetamide group.
N-cyclohexyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide: Has a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
The presence of the cycloheptyl group and the dimethoxy groups in N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide may confer unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, or improved pharmacokinetic properties.
特性
分子式 |
C19H25N3O4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H25N3O4/c1-25-16-9-14-15(10-17(16)26-2)20-12-22(19(14)24)11-18(23)21-13-7-5-3-4-6-8-13/h9-10,12-13H,3-8,11H2,1-2H3,(H,21,23) |
InChIキー |
BKIPCKAMVZGGRL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3CCCCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















